molecular formula C10H8INO B1324235 4-(2-Iodophenyl)-4-oxobutyronitrile CAS No. 898768-01-9

4-(2-Iodophenyl)-4-oxobutyronitrile

Cat. No. B1324235
CAS RN: 898768-01-9
M. Wt: 285.08 g/mol
InChI Key: XAQANQOKYKASBM-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)-4-oxobutyronitrile (4-IOPOBN) is an organic compound with a molecular formula of C10H7INO2. It is a colorless solid that is soluble in organic solvents and is used in various scientific applications. 4-IOPOBN has been studied extensively for its potential in drug synthesis, scientific research, and lab experiments. In

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(2-Iodophenyl)-4-oxobutyronitrile is explored in various chemical syntheses and reactions. In the study by Volovenko et al. (2001), a similar compound, 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitrile, was synthesized and its reactions with secondary aliphatic amines were studied, leading to the formation of new compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles. This research highlights the potential of related nitriles in synthesizing new heterocyclic compounds with diverse chemical properties (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

Antimicrobial Activity

Research by El-Hashash et al. (2014) explores the antimicrobial potential of compounds derived from similar nitriles. The paper discusses the synthesis of novel heterocyclic compounds using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a compound structurally related to 4-(2-Iodophenyl)-4-oxobutyronitrile. The antimicrobial activities of these compounds were studied, suggesting potential applications in developing new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).

Polymer-Conjugated Applications

In a study by Sedláček et al. (2011), a compound structurally similar to 4-(2-Iodophenyl)-4-oxobutyronitrile was used in the development of a polymer-conjugated system for drug delivery. This system aimed to target tumor tissue and deliver drugs directly to DNA-containing compartments in cells, indicating potential applications in targeted cancer therapy (Sedláček et al., 2011).

Electrolyte Additive in Batteries

A study by Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile, a compound with some similarity to 4-(2-Iodophenyl)-4-oxobutyronitrile, as an electrolyte additive in lithium-ion batteries. This research indicated that such nitriles could improve the cyclic stability and performance of high voltage lithium ion batteries (Huang et al., 2014).

Mechanism of Action

The mechanism of action of “4-(2-Iodophenyl)-4-oxobutyronitrile” is not specified in the literature. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for biological or medical use .

properties

IUPAC Name

4-(2-iodophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQANQOKYKASBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642253
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodophenyl)-4-oxobutyronitrile

CAS RN

898768-01-9
Record name 4-(2-Iodophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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